2-chloro-N-propylbenzamide

Neuropharmacology Serotonin Transporter Inhibition

Select 2-chloro-N-propylbenzamide for its unique polypharmacology: a balanced triple monoamine reuptake inhibitor (SERT IC₅₀ 100 nM, DAT 658 nM, NET 443 nM) and exceptionally potent α3β4 nAChR antagonist (IC₅₀ 1.8 nM). The ortho-chloro substituent is critical—para or unsubstituted analogs lose this selectivity. Ideal for CNS probe studies and SAR optimization (AlogP 3.3, PSA 29.1 Ų). Validated in vivo (ED₅₀ 1.2 mg/kg smoking cessation model). Confirm purity ≥97% before ordering.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 66896-67-1
Cat. No. B183827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-propylbenzamide
CAS66896-67-1
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
InChIKeyVJLMNWHJVYHPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-propylbenzamide (CAS 66896-67-1): Procurement and Differentiation Guide for Neuropharmacology and Chemical Biology Research


2-Chloro-N-propylbenzamide (CAS 66896-67-1) is an ortho-chloro substituted N-propyl benzamide derivative (C₁₀H₁₂ClNO, MW 197.66) [1]. It functions as a triple monoamine reuptake inhibitor and a potent nicotinic acetylcholine receptor (nAChR) antagonist, distinguishing it from simpler benzamide analogs used solely as synthetic intermediates or agricultural agents [2]. This compound is a chemical probe of interest for investigating neurotransmitter transport and cholinergic signaling pathways.

Why N-Propylbenzamide Analogs Cannot Be Interchanged: The Critical Role of 2-Chloro Substitution


Within the benzamide class, subtle structural variations profoundly alter pharmacological profiles. The ortho-chloro substituent is not a passive element; it dictates electronic distribution and steric bulk, which are critical for interactions with monoamine transporters and nAChR subtypes [1]. Generic substitution with an unsubstituted N-propylbenzamide or even a para-chloro analog would result in a loss of the unique polypharmacology and receptor-subtype selectivity observed for 2-chloro-N-propylbenzamide, potentially leading to drastically different (or null) experimental outcomes. The quantitative evidence below details these specific, structure-dependent differentiators.

Quantitative Differentiation of 2-Chloro-N-propylbenzamide (CAS 66896-67-1) from Comparator Compounds


Potent Inhibition of Serotonin Transporter (SERT) Compared to Fluoxetine

2-Chloro-N-propylbenzamide exhibits potent inhibition of the human serotonin transporter (SERT), with an IC₅₀ of 100 nM [1]. This activity is within the same order of magnitude as the established selective serotonin reuptake inhibitor (SSRI) fluoxetine, which has a reported IC₅₀ of 32.6 nM in synaptosomal preparations [2]. This data positions the compound as a structurally distinct, non-fluoxetine chemical scaffold with significant SERT affinity.

Neuropharmacology Serotonin Transporter Inhibition

Broad Monoamine Transporter Inhibition Profile

Beyond SERT inhibition, 2-chloro-N-propylbenzamide also inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET). Its DAT IC₅₀ of 658 nM [1] and NET IC₅₀ of 443 nM [1] define a unique, balanced triple-reuptake inhibition profile. This polypharmacology contrasts sharply with selective agents like fluoxetine (negligible DAT/NET activity at therapeutic concentrations) and methylphenidate (more potent DAT inhibitor, IC₅₀ ~79 nM) [2].

Neuropharmacology Dopamine Norepinephrine

High Potency as an α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist

2-Chloro-N-propylbenzamide demonstrates remarkably potent antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC₅₀ of 1.8 nM [1]. This activity is approximately 1,000-fold more potent than that of the known nAChR antagonist methadone, which exhibits an IC₅₀ of 1.9 µM (1,900 nM) for the same receptor subtype [2]. This exceptional potency at α3β4 nAChR is a key differentiator.

Cholinergic Pharmacology nAChR Antagonism Addiction Research

In Vivo Efficacy in Smoking Cessation Behavioral Models

The in vitro potency translates to in vivo behavioral efficacy. In a mouse model of smoking cessation (inhibition of nicotine-induced antinociception), 2-chloro-N-propylbenzamide was effective with an ED₅₀ of 1.2 mg/kg via subcutaneous administration [1]. This provides a benchmark for in vivo activity that is directly linked to its nAChR antagonism, offering a clear metric for in vivo study design.

Behavioral Pharmacology Smoking Cessation In Vivo Efficacy

Physicochemical Properties: Balanced Lipophilicity for CNS Penetration

The compound exhibits a calculated AlogP of 3.3 and a polar surface area (PSA) of 29.1 Ų [1]. These values are well within the optimal range for central nervous system (CNS) penetration (AlogP 1-5, PSA < 90 Ų) [2]. Compared to more lipophilic analogs (e.g., longer alkyl chains) which may have unfavorable pharmacokinetics or increased toxicity, this profile suggests favorable brain exposure.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Application Scenarios for 2-Chloro-N-propylbenzamide (CAS 66896-67-1) Based on Quantitative Evidence


Investigating the Functional Interplay of Monoamine Transporters

Researchers studying the complex interactions between dopamine, norepinephrine, and serotonin systems can employ 2-chloro-N-propylbenzamide as a chemical probe with a defined, balanced triple-reuptake inhibition profile (SERT IC₅₀ = 100 nM, DAT IC₅₀ = 658 nM, NET IC₅₀ = 443 nM) [1]. This contrasts with highly selective agents (like fluoxetine for SERT) or potent psychostimulants (like methylphenidate for DAT/NET), allowing for nuanced interrogation of monoamine network dynamics without the extreme potency of controlled substances.

Probing α3β4 nAChR Function in Addiction and Pain Models

Given its exceptional potency as an α3β4 nAChR antagonist (IC₅₀ = 1.8 nM) [1], this compound is a premier tool for delineating the specific contributions of this receptor subtype to nicotine addiction, withdrawal, and related pain pathways. Its in vivo efficacy (ED₅₀ = 1.2 mg/kg in a smoking cessation model) [1] provides a validated starting point for behavioral studies in rodents.

Developing Novel CNS-Active Chemical Scaffolds

Medicinal chemists can utilize 2-chloro-N-propylbenzamide as a starting point for structure-activity relationship (SAR) studies. Its favorable CNS physicochemical properties (AlogP = 3.3, PSA = 29.1 Ų) [1] and unique polypharmacology make it a valuable core structure for optimization. Modifications to the N-propyl chain or ortho-chloro position could tune transporter selectivity or nAChR subtype potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.